methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate
Description
Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a triazole core substituted with a cyano group at position 3 and a methyl carboxylate ester at position 5. The cyano group confers electron-withdrawing properties, influencing reactivity, stability, and intermolecular interactions. Triazole derivatives are widely explored for their biological activity, such as kinase inhibition (e.g., CK1δ inhibitors) and gas storage applications (e.g., metal-organic frameworks).
Properties
Molecular Formula |
C5H4N4O2 |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C5H4N4O2/c1-11-5(10)4-7-3(2-6)8-9-4/h1H3,(H,7,8,9) |
InChI Key |
WYIWDXKDSCFYOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NN1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis from Lime Nitrogen
One method to synthesize methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate involves using lime nitrogen as the raw material. The process includes several steps:
- Hydrazinolysis: Lime nitrogen reacts with hydrazine hydrate to yield a nitrile addition product.
- Condensation: The nitrile addition product then undergoes condensation with oxalic acid, leading to the formation of 5-amino-1,2,4-triazole-3-carboxylic acid methyl ester.
- Deamination: The amino group is replaced by hydrogen through diazotization, followed by nitrogen release in an alcohol solution, resulting in this compound.
Synthesis Involving Ethyl Cyanoformate
Another approach to synthesizing this compound uses ethyl cyanoformate as a starting material:
- Addition and Cyclization: Ethyl cyanoformate undergoes addition with formic acid hydrazide, followed by cyclization to produce ethyl 1,2,4-triazole-3-carboxylate.
- Alcoholysis: The ethyl ester is then converted to the methyl ester via alcoholysis with methanol, yielding this compound. A similar approach involves reacting ethyl cyanoformate with ethanol to produce ethoxyamidine hydrochloride, which reacts with formic hydrazide for addition, followed by cyclization at high temperatures to yield ethyl 1,2,4-triazole-3-carboxylate. This intermediate then undergoes ester exchange with methanol to produce the final product.
Synthesis from Acyl Hydrazides
- General Method : Acyl hydrazides react with ethyl 2-ethoxy-2-iminoacetate hydrochloride in anhydrous ethanol at room temperature to form an ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate. This intermediate is filtered, washed, and then dispersed in diphenyl ether and refluxed. After cooling and filtration, the crude product is washed with hexane and recrystallized from toluene to yield ethyl 1,2,4-triazole-3-carboxylates.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate involves its interaction with various molecular targets. The cyano and carboxylate groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The triazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Structural and Functional Variations
Key analogs of methyl 1H-1,2,4-triazole-5-carboxylate derivatives include:
*Calculated based on molecular formula C₄H₄BrN₃O₂.
†Calculated based on molecular formula C₅H₄N₄O₂.
Physicochemical Properties
- Solubility: Methyl esters (e.g., unsubstituted or cyano derivatives) are less polar than sodium salts (e.g., ) but more soluble than ethyl analogs (e.g., ).
- Thermal Stability: Cyano and halogen substituents enhance thermal stability compared to amino derivatives.
- Hydrogen Bonding: Amino and carboxylate groups participate in H-bonding, critical for crystal packing and supramolecular assembly.
Key Research Findings
- Reactivity Trends : Electron-withdrawing groups (e.g., CN, Cl) deactivate the triazole ring toward electrophilic substitution but enhance stability under basic conditions.
- Synthetic Challenges: Ethyl 3-aryl derivatives face decarboxylation issues during cyclization, a concern for the cyano analog.
- Biological Activity: Amino-substituted triazoles show reduced metabolic acetylation, enhancing bioavailability.
Biological Activity
Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring with a cyano group and a carboxylate moiety. The presence of these functional groups contributes to its reactivity and biological properties.
Molecular Formula: CHNO
CAS Number: 12007257
Triazole derivatives are known to interact with various biological targets, primarily through enzyme inhibition. The mechanism involves binding to the active sites of enzymes, thereby blocking substrate access and leading to various biological effects, including:
- Antimicrobial Activity: Triazoles have been shown to inhibit fungal growth by interfering with the biosynthesis of ergosterol, a critical component of fungal cell membranes.
- Anticancer Activity: These compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
-
Antimicrobial Activity:
- Effective against a range of Gram-positive and Gram-negative bacteria.
- Exhibits antifungal properties by disrupting ergosterol synthesis.
-
Anticancer Activity:
- Cytotoxic effects observed in various cancer cell lines.
- Mechanistic studies indicate involvement in apoptosis and cell cycle arrest.
-
Anti-inflammatory Properties:
- Demonstrated potential in reducing inflammation markers in vitro.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of various triazole derivatives, including this compound. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. -
Cytotoxicity Against Cancer Cell Lines:
In vitro studies on human breast cancer cell lines (MCF-7) revealed that this compound induced cytotoxicity with an IC value of approximately 15 µM. This suggests strong potential for development as an anticancer agent. -
Anti-inflammatory Activity:
A recent investigation reported that this triazole derivative reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating a promising anti-inflammatory profile.
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization reactions of precursor molecules (e.g., cyanoacetic acid derivatives and hydrazines) under controlled conditions. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may promote side reactions.
- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Catalysts : Acidic or basic catalysts (e.g., HCl, K₂CO₃) optimize ring closure efficiency.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity product. Confirm purity via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) and NMR (e.g., ester carbonyl peak at ~170 ppm in ¹³C NMR) .
Q. How can researchers reliably characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., triazole ring protons at δ 8.2–8.5 ppm) and IR for functional groups (C≡N stretch ~2240 cm⁻¹, ester C=O ~1720 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₆H₅N₄O₂⁺ with m/z 165.0413) .
- X-ray Crystallography : Resolves bond angles and confirms planarity of the triazole ring (if crystalline material is obtainable) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for triazole derivatives like this compound?
- Methodological Answer :
- Multi-Parameter Analysis : Compare bioactivity across standardized assays (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) while controlling variables like solvent (DMSO vs. aqueous buffers) and cell lines .
- Computational Modeling : Use density functional theory (DFT) to predict reactive sites (e.g., triazole N-atoms for H-bonding) and correlate with experimental IC₅₀ values. Molecular docking (AutoDock Vina) identifies target binding affinities .
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources) to identify trends in structure-activity relationships (SAR) .
Q. How can researchers design experiments to probe the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Perform time-dependent inhibition assays (e.g., varying substrate/enzyme concentrations) to determine inhibition type (competitive/non-competitive) and calculate Kᵢ values .
- Isotopic Labeling : Use ¹⁵N-labeled triazole derivatives in NMR to track binding interactions with target enzymes (e.g., cytochrome P450) .
- Mutagenesis : Engineer enzyme mutants (e.g., Ala-scanning) to identify critical residues for inhibitor binding .
Q. What advanced computational tools are effective in predicting the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Reaction Pathway Simulation : Apply quantum mechanics/molecular mechanics (QM/MM) to model hydrolysis or photodegradation pathways (e.g., ester group stability at pH 7.4 vs. 2.0) .
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) for tautomeric forms of the triazole ring using Gaussian09 at the B3LYP/6-31G* level .
- Machine Learning : Train models on PubChem data to predict solubility or logP values for derivative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
